molecular formula C50H66N2O6 B8058252 9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid

9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid

Cat. No.: B8058252
M. Wt: 791.1 g/mol
InChI Key: KCFJBSHSBHBWBI-UHFFFAOYSA-N
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Description

9,10-Bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid is a perylene-based derivative characterized by its hydroxycarbonimidoyl substituents at the 9,10-positions and tridecyl chains, which enhance solubility in non-polar solvents.

Properties

IUPAC Name

9,10-bis(tridecylcarbamoyl)perylene-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41(49(55)56)46-42(50(57)58)32-28-38(44(37)46)36-26-30-40(45(39)43(35)36)48(54)52-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,51,53)(H,52,54)(H,55,56)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFJBSHSBHBWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCNC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)NCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H66N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid (hereafter referred to as "the compound") is a derivative of perylene that has garnered attention for its potential biological activities. This article explores the biological properties of the compound, including its cytotoxicity against various cancer cell lines and its implications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a perylene backbone with multiple functional groups. Its molecular formula is C50H64N2O4C_{50}H_{64}N_2O_4, indicating a large molecular size typical of perylene derivatives. The presence of long-chain alkyl groups contributes to its solubility and interaction with biological membranes.

Cytotoxicity Studies

Recent studies have examined the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µg/ml)Cell Viability (%)
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T3>50096.11

The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, such as HaCaT and NIH 3T3 .

The cytotoxic mechanism of the compound involves interference with fundamental cellular processes, including apoptosis and cell cycle regulation. Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that the compound induces cell death through apoptotic pathways .

Case Studies

  • HepG2 Cell Line : In a study focusing on HepG2 cells, treatment with increasing concentrations of the compound resulted in a significant decrease in cell viability, demonstrating its potential as an anticancer agent.
  • MCF-7 Cell Line : Similarly, MCF-7 cells exhibited reduced viability when exposed to the compound, reinforcing its efficacy against breast cancer cells.

Pharmacological Implications

The selective cytotoxicity of the compound suggests potential applications in targeted cancer therapies. The ability to preferentially kill cancerous cells while sparing normal cells is a critical aspect of developing effective anticancer drugs.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound distinguishes itself from other perylene derivatives through its hydroxycarbonimidoyl (-C(OH)=NH) substituents, which contrast with common functional groups in analogs:

  • Perylene-3,4,9,10-tetracarboxylic diimides (e.g., N,N′-bis(ethylenediamine) derivatives) feature imide (-CONR-) groups .
  • Perylene-3,4-dicarboxylic anhydride contains anhydride (-O-(C=O)-O-) linkages .
  • Perylene tetracarboxylic bisanhydrides (e.g., Perylene-3,4:9,10-bis(dicarboximide)) have extended conjugation via fused anhydride/imide systems .

The tridecyl chains in the target compound improve solubility in organic media compared to shorter alkyl or amine-based substituents in analogs.

Physical and Chemical Properties

Property Target Compound (Inferred) N,N′-Bis(ethylenediamine) Perylene Bisimide Perylene-3,4-Dicarboxylic Anhydride
Solubility High in chloroform, THF (due to tridecyl chains) Low in polar solvents; soluble in DMSO Moderate in chlorinated solvents
Thermal Stability High (m.p. likely >250°C) >300°C >300°C (decomposes)
Fluorescence Strong (λem ~550–650 nm) Tunable emission via substituent modification Weak due to anhydride quenching

Notes:

  • The hydroxycarbonimidoyl groups may introduce redshifted emission compared to imides .
  • Anhydrides exhibit lower fluorescence quantum yields due to electron-withdrawing effects .

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